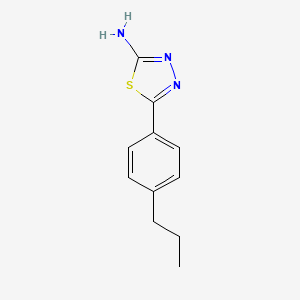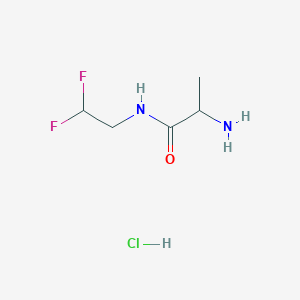
4-(Dichloromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms attached to the methyl group on the biphenyl structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)biphenyl typically involves a chloromethylation reaction. One common method includes the reaction of biphenyl with paraformaldehyde and zinc chloride in the presence of dry hydrogen chloride gas. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified through recrystallization using toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process. The use of petroleum ether as a solvent and the recycling of by-products to participate in the reaction helps improve the yield and efficiency of the process . The final product is obtained after solid-liquid separation, washing, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, oxidized biphenyl derivatives, and reduced biphenyl compounds.
Applications De Recherche Scientifique
4-(Dichloromethyl)biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)biphenyl involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to alterations in cellular functions. For example, it may induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobiphenyl: Another biphenyl derivative with similar chlorination but different substitution patterns.
4,4’-Bis(chloromethyl)biphenyl: A closely related compound used in similar industrial applications.
Uniqueness
4-(Dichloromethyl)biphenyl is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other biphenyl derivatives may not be suitable.
Propriétés
Formule moléculaire |
C13H10Cl2 |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
1-(dichloromethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
Clé InChI |
RAZKIGBWDJNTKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)






![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)


![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
